2-Amino-5-bromo-3-chlorobenzonitrile

Catalog No.
S3327268
CAS No.
914636-86-5
M.F
C7H4BrClN2
M. Wt
231.48 g/mol
Availability
In Stock
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2-Amino-5-bromo-3-chlorobenzonitrile

CAS Number

914636-86-5

Product Name

2-Amino-5-bromo-3-chlorobenzonitrile

IUPAC Name

2-amino-5-bromo-3-chlorobenzonitrile

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2

InChI Key

PRFFLKJJFFIYGK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Br

2-Amino-5-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol. It features a benzene ring substituted with an amino group at the 2-position, a bromo group at the 5-position, and a chloro group at the 3-position. This compound is categorized as a nitrile due to the presence of the cyano functional group (-C≡N), which contributes to its chemical reactivity and potential biological activity.

, including:

  • Bromination: The compound can undergo further bromination, particularly at positions that are not already substituted, leading to polybrominated derivatives.
  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound may be reduced to yield amines or other functional groups, depending on the reducing agent used.

The synthesis of 2-amino-5-bromo-3-chlorobenzonitrile can be achieved through several methods:

  • Bromination of 2-amino-3-chlorobenzonitrile: This method involves brominating the starting material using brominating agents like bromine or N-bromosuccinimide under controlled conditions to yield the desired product .
  • Sandmeyer Reaction: The compound can also be synthesized via the Sandmeyer reaction by converting 2-amino-5-chlorobenzonitrile into a diazonium salt and subsequently reacting it with copper(I) bromide .
  • Direct Halogenation: Direct halogenation of appropriate benzonitriles can also lead to the formation of this compound through selective bromination techniques .

2-Amino-5-bromo-3-chlorobenzonitrile has various applications in:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Chemical Synthesis: Utilized in organic synthesis for creating complex molecules due to its reactive functional groups.
  • Proteomics Research: Employed as a biochemical tool for studying protein interactions and functions .

Interaction studies involving 2-amino-5-bromo-3-chlorobenzonitrile have focused on its role as an inhibitor of cytochrome P450 enzymes. These studies are crucial for understanding how this compound might affect drug metabolism and pharmacokinetics in biological systems. Additionally, its interactions with other biomolecules could provide insights into its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-amino-5-bromo-3-chlorobenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-chlorobenzonitrileContains an amino group and a chloro substituentLacks bromo substituent
2-Amino-5-bromo-4-chlorobenzonitrileSimilar structure but with a different chlorine positionPotentially different biological activity
4-Amino-5-bromo-3-chlorobenzonitrileAmino group at the para positionDifferent reactivity profile
2-Amino-6-bromobenzonitrileBromine at a different positionMay exhibit different pharmacological properties

These compounds illustrate variations in substitution patterns that can significantly influence their chemical properties and biological activities. Each compound's unique characteristics make them interesting subjects for further research in medicinal chemistry and pharmacology.

Diazotization reactions enable selective halogenation of aromatic amines through the formation of reactive diazonium intermediates. For 2-amino-5-bromo-3-chlorobenzonitrile, sequential bromine and chlorine substitution can be achieved via Sandmeyer-type reactions. The process begins with the diazotization of 2-amino-3-chlorobenzonitrile using sodium nitrite and hydrochloric acid at 0–5°C, generating a diazonium chloride intermediate. Subsequent treatment with copper(I) bromide in hydrobromic acid facilitates bromine substitution at the para position relative to the amino group.

Key Reaction Parameters:

ParameterBromination ConditionsChlorination Conditions
Temperature0–5°C (diazotization)60–70°C (hydrolysis)
CatalystCuBr/HBrCuCl/HCl
Reaction Time1–2 hours1.5–3 hours
Yield Range65–78%70–85%

The regioselectivity of bromine introduction is influenced by steric effects from the pre-existing chlorine substituent and the electronic directing nature of the amino group. Computational studies suggest that bromine preferentially occupies the para position due to reduced steric hindrance compared to ortho substitution.

Palladium-Catalyzed Cyanation Approaches for Nitrile Group Introduction

Palladium-catalyzed cyanation provides a robust method for introducing nitrile groups into halogenated aromatics. For 2-amino-5-bromo-3-chlorobenzonitrile synthesis, cyanation can be performed using zinc cyanide ([Zn(CN)₂]) and a palladium catalyst at remarkably mild conditions (25–40°C). This method avoids the need for toxic cyanide salts and enables functional group tolerance.

Catalytic System Performance:

SubstrateCatalyst LoadingTemperatureYield
5-Bromo-3-chloroaniline2 mol% Pd40°C88%
Heterocyclic analogs5 mol% Pd25°C72%

The reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by cyanide transfer from zinc. A critical advancement involves using aqueous-organic biphasic systems to stabilize reactive intermediates, achieving turnover numbers exceeding 1,000.

Solvent System Optimization in Multi-Step Heterocyclic Functionalization

Deep eutectic solvents (DES) have emerged as sustainable media for multi-step syntheses. A choline chloride-glycerol (1:2 molar ratio) DES improves yields in both diazotization (12% increase) and cyanation steps (9% increase) compared to traditional dimethylformamide. The hydrogen-bonding network of DES enhances reagent solubility while suppressing side reactions through viscosity-mediated kinetic control.

Solvent Comparison:

SolventDielectric ConstantReaction Yield
DES (ChCl/glycerol)35.282%
DMF38.373%
Acetonitrile37.568%

Design of Experiments (DoE) Applications in Reaction Parameter Calibration

A three-factor Box-Behnken design optimizes the palladium-catalyzed cyanation step, evaluating temperature (X₁: 20–50°C), catalyst loading (X₂: 1–5 mol%), and cyanide equivalents (X₃: 1.0–2.0). Response surface methodology reveals the following relationships:

$$ \text{Yield} = 78.2 + 4.3X₁ - 2.1X₁² + 6.7X₂ - 1.9X₂² + 3.4X₃ $$

Optimal conditions (40°C, 3.8 mol% Pd, 1.7 eq Zn(CN)₂) maximize yield while minimizing cyanide waste. This approach reduces optimization time by 60% compared to one-variable-at-a-time methods.

Scalability Challenges in Industrial-Scale Benzonitrile Derivative Production

Industrial implementation faces three primary challenges:

  • Exothermic Control: Diazotization requires precise temperature maintenance below 5°C, necessitating jacketed reactors with cryogenic cooling capacities exceeding 500 kW/m³.
  • Catalyst Recovery: Palladium sequestration methods using functionalized silica gels achieve 92% metal recovery, reducing production costs by 15% per batch.
  • Byproduct Management: Copper halide wastes (3.2 kg per kg product) require treatment with chelating ion-exchange resins to meet discharge standards.

Continuous flow systems address these issues by enabling:

  • Microfluidic diazotization at -10°C with 0.5-second residence time
  • Immobilized Pd catalysts with 30 reuses before activity loss
  • In-line neutralization of acidic byproducts

This integrated approach achieves a space-time yield of 1.2 kg/L·day, representing a 400% improvement over batch methods.

Role as Cytochrome P450 Isoenzyme-Specific Inhibitor Scaffold

The compound demonstrates selective inhibition of cytochrome P450 (CYP) enzymes through a dual mechanism of steric occlusion and electronic modulation. X-ray crystallographic studies of related CYP51-inhibitor complexes reveal that the ortho-substituted benzonitrile core aligns with the rigid substrate-binding cavities characteristic of these enzymes [1]. The bromine atom at position 5 creates favorable halogen-bonding interactions with conserved asparagine residues in the CYP active site, while the chloro substituent at position 3 enhances hydrophobic contacts with adjacent phenylalanine side chains .

Comparative inhibition assays show differential activity across CYP isoforms:

CYP IsoformInhibition Constant (Ki)Selectivity Ratio vs CYP3A4
CYP2D60.45 ± 0.12 μM18:1
CYP2C91.2 ± 0.3 μM6.8:1
CYP3A48.1 ± 1.6 μM1:1

This selectivity profile stems from the compound's ability to exploit isoform-specific differences in active site topology. Molecular dynamics simulations indicate the amino group at position 2 forms a hydrogen-bond network with heme-coordinated water molecules, a interaction less favorable in the larger CYP3A4 binding pocket [1] .

Structure-Activity Relationship Studies for Bioactivity Modulation

Systematic substitution pattern analysis reveals critical determinants of target affinity:

  • Halogen Position Effects:

    • Bromine at position 5 increases CYP2D6 inhibition 4-fold compared to para-substituted analogs
    • Chlorine at position 3 improves membrane permeability (LogP = 2.1 vs 1.7 for non-chlorinated derivatives)
  • Amino Group Modifications:

    • Methylation reduces CYP affinity by 60% due to steric hindrance
    • Acetylation abolishes activity, confirming hydrogen-bond donor requirement
  • Nitrile Functionality:

    • Replacement with carboxyl group decreases target residence time (t1/2 from 8.2 → 2.3 min)
    • Conversion to amide maintains 78% activity while improving solubility

The ortho effect manifests strongly in this scaffold – the adjacent amino and nitrile groups create a planar conformation that optimizes π-π stacking with aromatic residues in kinase ATP-binding domains [5]. This geometric constraint explains the 10-fold activity enhancement compared to meta-substituted analogs in kinase inhibition assays.

Fragment-Based Drug Design Utilizing Ortho-Substituted Benzonitrile Cores

The compound serves as a privileged fragment in structure-guided drug discovery due to:

  • Optimal Size Complexity (MW 231.48 Da, 17 heavy atoms)
  • High Ligand Efficiency (LE = 0.43 for CYP2D6 inhibition)
  • Vector Diversity (four orthogonal substitution vectors)

Crystallographic fragment evolution studies demonstrate how the core structure can be extended:

  • Heme-Directed Growth: Adding a pyridylmethyl group at position 4 improves CYP2D6 potency (IC50 0.11 μM) through iron coordination
  • Solvent-Exposed Modifications: Incorporating polar moieties at position 6 enhances aqueous solubility without compromising membrane permeability
  • Allosteric Extensions: Branching from the amino group creates dual-acting inhibitors that simultaneously target CYP active sites and regulatory domains

The rigidity imparted by ortho substitutions minimizes entropy penalties upon binding, a key advantage over flexible scaffolds in fragment-based approaches [5].

Comparative Pharmacophore Modeling with Halogenated Benzene Derivatives

Quantum mechanical calculations and molecular field analysis reveal distinct electronic features:

Feature2-Amino-5-Br-3-Cl-BZN4-Bromo-2-fluorobenzonitrile3-Iodo-5-nitrobenzonitrile
Electrostatic Potential (kcal/mol)-42.7-38.2-29.5
Hydrophobic Moment0.870.720.65
Polar Surface Area56 Ų48 Ų62 Ų

The compound's unique charge distribution enables simultaneous engagement of both hydrophobic pockets and polar regions in target proteins. Comparative molecular similarity indices (CoMSIA) show superior shape complementarity to CYP2D6 compared to other halogenated benzonitriles (FIT value 0.89 vs 0.67–0.72) [2] .

Target Identification Strategies for Kinase Inhibition Pathways

Proteome-wide binding studies using kinome-scan technology identified three kinase families with significant affinity:

  • STE7 Family MAP2K Enzymes

    • MEK1/2 inhibition (Kd = 380 nM) through competitive ATP-site binding
    • Synergistic effects observed with RAF inhibitors in cancer cell lines
  • Cyclin-Dependent Kinases

    • Selective CDK9 inhibition (IC50 = 1.2 μM) via interaction with gatekeeper residue
    • Modulates transcriptional regulation pathways
  • Receptor Tyrosine Kinases

    • FGFR1 inhibition (62% at 10 μM) through allosteric modulation
    • Scaffold shows potential for overcoming gatekeeper mutations

Structure-based virtual screening using the compound as a query identified 14 novel kinase targets with binding energy scores ≤ -9.2 kcal/mol. The amino-bromine-chloro triad creates a three-point pharmacophore essential for maintaining kinase affinity while avoiding off-target effects on unrelated ATPases [3] .

Table 1: Quantum Mechanical Parameters for Related Aminobenzonitrile Compounds

ParameterB3LYP/6-311++G(2d,p)HF/6-311++G(2d,p)
HOMO Energy (eV)-6.230-8.56
LUMO Energy (eV)-1.7400.80
Energy Gap (eV)4.4909.36
Dipole Moment (Debye)1.8271.871
Chemical Hardness (eV)2.2454.68
Electronegativity (eV)3.9853.88
Electrophilicity Index (eV)4.473N/A

The electrophilicity index of 4.473 eV calculated for similar structures indicates that 2-amino-5-bromo-3-chlorobenzonitrile exhibits enhanced electrophilic character compared to unsubstituted benzonitrile, facilitating stronger interactions with electron-rich amino acid residues in enzymatic active sites [1] [7].

Molecular Docking Simulations for Protein-Ligand Complex Stabilization

Molecular docking investigations of halogenated benzonitrile derivatives demonstrate that 2-amino-5-bromo-3-chlorobenzonitrile exhibits distinctive binding patterns with protein targets through multiple interaction mechanisms [5] [8]. Computational docking studies reveal binding energies ranging from -10.26 to -11.94 kcal/mol for halogenated benzonitrile compounds, with heavier halogens contributing to enhanced binding affinities [5].

The molecular docking simulations indicate that the compound forms stable complexes with protein targets through a combination of halogen bonding, hydrogen bonding, and van der Waals interactions [9]. The bromine substituent participates in halogen bonding interactions with oxygen and sulfur atoms of amino acid residues, while the chlorine atom contributes to hydrophobic interactions within protein binding pockets [5] [9].

Protein-ligand stabilization energies calculated through quantum mechanical/molecular mechanical methods demonstrate that the presence of multiple electron-withdrawing substituents enhances the binding affinity through electrostatic complementarity with positively charged residues [3] [10]. The amino group of 2-amino-5-bromo-3-chlorobenzonitrile forms directional hydrogen bonds with backbone carbonyl oxygen atoms and polar side chains, contributing to complex stabilization [11] [8].

Table 2: Molecular Docking Results for Benzonitrile Derivatives

Compound TypeBinding Energy (kcal/mol)Inhibition Constant (nM)Interaction Types
Halogenated Benzonitrile (F)-10.26N/AHydrogen bonds, Van der Waals
Halogenated Benzonitrile (Cl)-10.85N/AHydrophobic, Halogen bonds
Halogenated Benzonitrile (Br)-11.583.27Halogen bonds, π-interactions
Halogenated Benzonitrile (I)-11.941.78Strong halogen bonds, π-interactions
Triazole-Benzonitrile Derivative-8.528520Hydrogen bonds, Electrostatic
Biphenyl-Triazole-Benzonitrile-12.2812280Multiple interaction types

Molecular dynamics simulations extending over microsecond timescales reveal that 2-amino-5-bromo-3-chlorobenzonitrile maintains stable binding orientations within protein active sites, with root-mean-square deviations typically below 2.0 Angstroms [12]. The compound exhibits preferential binding to hydrophobic pockets enriched with aromatic residues, where halogen-π interactions contribute significantly to complex stability [5] [13].

Hydrogen Bonding Network Formation in Biological Matrices

The hydrogen bonding network formation of 2-amino-5-bromo-3-chlorobenzonitrile in biological matrices involves multiple interaction sites that contribute to its biochemical activity [11] [14]. The amino group serves as both hydrogen bond donor and acceptor, forming networks with surrounding water molecules and polar residues in protein structures [11].

Spectroscopic and computational analyses reveal that the nitrile group participates in hydrogen bonding through its π-electron system and nitrogen lone pair, creating a network of interactions with biological molecules [14]. The ortho-hydrogen atoms adjacent to the amino group exhibit the strongest hydrogen bonding propensity, with calculated bond lengths of approximately 2.8 Angstroms and lifetimes exceeding 100 picoseconds [14].

Crystallographic studies of related aminobenzonitrile compounds demonstrate the formation of intramolecular hydrogen bonds between the amino group and aromatic hydrogen atoms, creating six-membered ring structures that influence the compound's conformation in biological environments [11]. These intramolecular interactions compete with intermolecular hydrogen bonding, affecting the compound's solubility and distribution in biological matrices [11] [14].

Table 3: Hydrogen Bonding Network Formation in Biological Matrices

Interaction TypeBond Length (Å)Relative StrengthLifetime (ps)
ortho-H···N (Benzonitrile)2.8High>100
meta-H···N (Benzonitrile)3.0Moderate50-80
para-H···N (Benzonitrile)3.2Low20-40
Amino group H-bonds2.1High>150
Cyano group interactions3.0Moderate40-60
Water-mediated H-bonds2.5Variable10-30

The formation of hydrogen bonding networks in aqueous biological environments involves both direct and water-mediated interactions, with the compound exhibiting enhanced solubility through cooperative hydrogen bonding effects [14]. Molecular dynamics simulations indicate that 2-amino-5-bromo-3-chlorobenzonitrile forms stable clusters with water molecules, creating extended hydrogen bonding networks that influence its transport and distribution properties [14].

Electron-Withdrawing Group Effects on Metabolic Pathway Interference

The electron-withdrawing characteristics of the bromine, chlorine, and nitrile substituents in 2-amino-5-bromo-3-chlorobenzonitrile significantly impact metabolic pathway interactions through multiple mechanisms [15] [16]. The combined electron-withdrawing effects of these substituents enhance the compound's electrophilic reactivity, leading to increased interactions with nucleophilic sites in metabolic enzymes [17] [15].

Cytochrome P450 enzyme interactions are particularly influenced by the electron-withdrawing substituents, which modify the compound's oxidation potential and alter metabolic clearance pathways [16]. The bromine and chlorine atoms contribute Hammett sigma values of 0.23 each, while the nitrile group exhibits a stronger electron-withdrawing effect with a sigma value of 0.66, creating a cumulative electronic effect that enhances metabolic enzyme binding [15].

Studies of related halogenated benzonitrile compounds demonstrate that electron-withdrawing substituents increase the rate of metabolic transformation through enhanced enzyme-substrate interactions [19] [16]. The metabolic pathway interference occurs through competitive inhibition of key enzymes involved in xenobiotic metabolism, particularly those responsible for aromatic hydroxylation and conjugation reactions [19].

Table 4: Electron-Withdrawing Group Effects on Metabolic Pathways

SubstituentElectron-Withdrawing StrengthEffect on MetabolismHammett Constant (σ)
Bromine (-Br)StrongCytochrome P450 interaction0.23
Chlorine (-Cl)StrongEnhanced protein binding0.23
Nitrile (-CN)Very StrongMetabolic interference0.66
Combined Br/ClEnhancedSynergistic effectsCombined effect
Amino group (-NH2)Electron-DonatingReduced metabolic clearance-0.16

The synergistic effects of multiple electron-withdrawing groups result in enhanced binding to metabolic enzymes, potentially leading to mechanism-based inhibition through covalent modification of active site residues [17] [16]. The electron-deficient aromatic ring becomes more susceptible to nucleophilic attack by enzymatic cofactors, creating opportunities for irreversible enzyme inactivation [16].

Time-Resolved Spectroscopic Monitoring of Covalent Adduct Formation

Time-resolved spectroscopic techniques provide critical insights into the formation of covalent adducts between 2-amino-5-bromo-3-chlorobenzonitrile and biological macromolecules [20] [21] [22]. Mass spectrometric analysis serves as the primary method for detecting covalent protein-ligand adducts, providing direct evidence of molecular weight increases upon covalent modification [21] [23].

Picosecond time-resolved resonance Raman spectroscopy enables monitoring of structural changes during covalent adduct formation, with temporal resolution sufficient to capture intermediate species in the reaction pathway [20]. The technique reveals characteristic spectral changes in the nitrile stretching region and aromatic ring vibrations that correlate with covalent bond formation events [20] [24].

High-throughput mass spectrometric screening methods allow for systematic evaluation of covalent adduct formation with multiple protein targets simultaneously [23] [25]. The approach utilizes data acquisition rates of approximately 84 seconds per sample, enabling comprehensive screening of protein-ligand interactions while maintaining analytical reliability [25].

Table 5: Time-Resolved Spectroscopic Monitoring Capabilities

Spectroscopic MethodTime ResolutionDetection CapabilitySensitivity
Time-Resolved RamanMillisecondCovalent adduct formationHigh
Picosecond TR3PicosecondStructural changesVery High
Mass SpectrometrySecondsMolecular weight changesModerate
UV-Vis SpectroscopyMillisecondElectronic transitionsHigh
NMR SpectroscopySecondsConformational changesModerate

The application of stimulated Raman spectroscopy with millisecond resolution allows for real-time monitoring of chemical transformations during covalent adduct formation, providing mechanistic insights into the reaction pathways [24]. Combined spectroscopic approaches utilizing multiple detection methods enhance the reliability of covalent adduct identification and quantification in complex biological systems [26] [22].

XLogP3

2.8

Dates

Last modified: 08-19-2023

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